1-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)urea
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA typically involves the reaction of 5-amino-1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carbonitrile with 4-methylphenyl isocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or 1,2-dichloroethane, under reflux conditions at elevated temperatures (around 80°C) to facilitate the formation of the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in structure due to the presence of a pyrazole ring and substituted benzyl group.
N-[1-(2,6-difluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea: Differing by the substitution of fluorine atoms instead of chlorine on the benzyl group.
Uniqueness
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(4-METHYLPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,6-dichlorobenzyl and 4-methylphenyl groups contributes to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C18H16Cl2N4O |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C18H16Cl2N4O/c1-12-5-7-13(8-6-12)22-18(25)23-14-9-21-24(10-14)11-15-16(19)3-2-4-17(15)20/h2-10H,11H2,1H3,(H2,22,23,25) |
InChI Key |
ARTINKFVFWDBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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